molecular formula C11H12N2O2 B13916237 Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate

Cat. No.: B13916237
M. Wt: 204.22 g/mol
InChI Key: VWNTVBIFKOKUEN-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS RN 2816914-34-6) is a high-value chemical building block with a molecular formula of C11H12N2O2 and an average mass of 204.23 g/mol . This compound belongs to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of fused heterocycles, a privileged scaffold in medicinal chemistry known for its resemblance to purine bases, which facilitates interactions with a variety of biological targets . The structure features a carboxylic ester at the 6-position and a methyl substituent at the 2-position, making it a versatile intermediate for further synthetic modifications. Researchers utilize this core structure in the design and synthesis of novel bioactive molecules. The pyrrolo[2,3-b]pyridine scaffold is a key component in developing potent inhibitors for enzymes like human neutrophil elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . Furthermore, this scaffold is extensively investigated for its antiproliferative properties, with various analogues demonstrating promising growth inhibitory activity against a range of human cancer cell lines, including A549, HeLa, and MDA-MB-231 . The specific substitution pattern on this compound allows researchers to explore structure-activity relationships (SAR) critical for optimizing potency and selectivity in drug discovery efforts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-5-4-8-6-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

VWNTVBIFKOKUEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

A typical synthetic route starts from 5-bromo-1H-pyrrolo[2,3-b]pyridine or 4-chloro-1H-pyrrolo[2,3-b]pyridine as the core heterocyclic scaffold. These intermediates allow for selective functionalization at desired positions via lithiation or palladium-catalyzed coupling.

Lithiation and Electrophilic Substitution

One effective method involves ortho-lithiation of a protected pyrrolo[2,3-b]pyridine intermediate followed by reaction with ethyl chloroformate to introduce the ethyl carboxylate group at the 6-position.

  • Protection of the pyrrole nitrogen is achieved by triisopropylsilyl chloride (TIPSCl) and sodium hydride (NaH) in dimethylformamide at low temperature.
  • Ortho-lithiation is performed using sec-butyllithium at −78°C.
  • Electrophilic quenching with ethyl chloroformate yields the ethyl ester intermediate.
  • Deprotection of the TIPS group is done with tetra-n-butylammonium fluoride (TBAF) to afford the free pyrrolo[2,3-b]pyridine-6-carboxylate ester.

Palladium-Catalyzed Cross-Coupling

An alternative approach uses palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to install aryl or alkyl substituents:

  • 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid or other boronic acids in the presence of palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
  • Potassium carbonate serves as the base, and the reaction is conducted in a dioxane/water mixture under nitrogen atmosphere at 80°C.
  • The product is purified by extraction and ion-exchange resin treatment to isolate the desired compound.

Esterification and Amidation

  • The carboxylic acid intermediate can be converted to the ethyl ester by reaction with ethanol under acidic or basic conditions.
  • Basic hydrolysis followed by amidation using carbonyldiimidazole and aqueous ammonia can convert esters to amides when needed for further functionalization.
  • Microwave-assisted nucleophilic substitution with amines at the 4-position can be performed to introduce additional substituents, though this is more relevant for derivatives rather than the ethyl ester itself.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 4-Chloro-1H-pyrrolo[2,3-b]pyridine + NaH, TIPSCl, DMF, 5°C Protected pyrrolo[2,3-b]pyridine intermediate
2 sec-Butyllithium, −78°C, then ethyl chloroformate, THF Introduction of ethyl carboxylate group at C6
3 TBAF, THF, room temperature Deprotection to free pyrrolo[2,3-b]pyridine-6-carboxylate ester
4 Pd catalyst, boronic acid, K2CO3, dioxane/water, 80°C Optional cross-coupling to introduce substituents
5 Acid/base hydrolysis, CDI, NH3 Conversion to amide derivatives if desired

Analytical Data and Research Outcomes

  • Mass spectrometry (electrospray ionization) confirms molecular ion peaks consistent with the expected molecular weight of this compound and its derivatives.
  • Nuclear magnetic resonance spectroscopy (^1H-NMR and ^13C-NMR) data validate the substitution pattern and purity of the synthesized compounds.
  • Purification steps typically include extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration under reduced pressure.
  • Ion-exchange resins such as DOWEX 50WX2-400 are used to remove impurities and isolate the product in high purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Ortho-lithiation + Electrophilic Substitution sec-BuLi, ethyl chloroformate, TIPS protection, TBAF deprotection High regioselectivity, direct ester introduction Requires low temperature, sensitive reagents
Palladium-Catalyzed Cross-Coupling Pd catalyst, boronic acids, K2CO3, dioxane/water Versatile for substituent introduction Catalyst cost, requires inert atmosphere
Esterification/Amidation Ethanol, acid/base, CDI, ammonia Straightforward functional group conversion Multi-step, may require purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the FGFR signaling pathway, which plays a crucial role in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolo[2,3-B]Pyridine Core

Ethyl 5-Bromo-1H-Pyrrolo[2,3-B]Pyridine-6-Carboxylate (CAS: 2092721-71-4)
  • Structural Differences : A bromine atom replaces the methyl group at the 5-position.
  • Synthesis : Reported in 95% yield via direct bromination or palladium-catalyzed cross-coupling precursors .
  • Applications : The bromine enables Suzuki-Miyaura coupling reactions, expanding its utility in creating biaryl structures for drug discovery .
Ethyl 4-Chloro-1H-Pyrrolo[2,3-B]Pyridine-5-Carboxylate
  • Structural Differences : Chlorine at the 4-position and an ester at the 5-position.
  • Synthesis : Derived from deprotection of a triisopropylsilyl (TIPS) group under acidic conditions, demonstrating the importance of protecting-group strategies .
  • Reactivity : The chlorine atom allows nucleophilic substitution, making it a precursor for functionalized derivatives .
Ethyl 5-Bromo-6-Ethyl-3-Hydroxy-1-Methyl-1H-Pyrrolo[2,3-B]Pyridine-2-Carboxylate
  • Structural Complexity : Features bromo (5), ethyl (6), hydroxy (3), and methyl (1) substituents.
  • The molecular weight (327.17 g/mol) and polarity may influence pharmacokinetics .

Ring System Variations

Ethyl 1-Methyl-1H-Pyrrolo[3,2-B]Pyridine-6-Carboxylate
  • Structural Differences : The pyrrolo[3,2-b]pyridine ring annellation shifts nitrogen positions, altering electronic distribution.
  • Applications : Used in medicinal chemistry for its balanced lipophilicity (LogP ~2) and reactivity, particularly in kinase inhibitor synthesis .
Ethyl 1H-Pyrrolo[2,3-C]Pyridine-2-Carboxylate Derivatives
  • Structural Differences : The [2,3-c] fusion changes the orientation of the nitrogen atoms.
  • Synthesis : Prepared via hydrogenation over Pd/C (60–85% yields), highlighting the impact of ring substitution on reaction efficiency .

Saturated and Functionalized Derivatives

Ethyl 2-Oxooctahydro-1H-Pyrrolo[3,2-C]Pyridine-5-Carboxylate

  • Structural Differences : A saturated octahydro ring with a ketone group at the 2-position.
  • Synthesis : Requires multi-step hydrogenation and acid-catalyzed cyclization, with yields up to 45% .
  • Applications : Reduced aromaticity may lower toxicity while maintaining bioactivity, as seen in CNS-targeting molecules .

Data Tables

Table 1: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 2816820-69-4 C11H12N2O2 204.23 2-Me, 6-COOEt N/A
Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate 2092721-71-4 C10H9BrN2O2 269.10 5-Br, 6-COOEt 95
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate N/A C10H9ClN2O2 224.65 4-Cl, 5-COOEt N/A
Ethyl 1-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate N/A C11H12N2O2 204.23 1-Me, 6-COOEt N/A

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions or cyclization strategies. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are reacted with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions to form target compounds. Yields vary (21–45%) depending on substituents . Intermediates are characterized using 1H NMR (300–400 MHz) and ESI-MS to confirm structural integrity. Unstable intermediates may bypass further purification .

Q. Which purification techniques are optimal for isolating this compound?

Recrystallization (e.g., ethanol) is preferred for high-purity crystals, while column chromatography resolves complex mixtures. For instance, crude products are extracted with ethyl acetate, dried over Na₂SO₄, and concentrated before recrystallization . HPLC purity checks (>97%) ensure suitability for biological assays .

Q. How is structural confirmation achieved for pyrrolo-pyridine derivatives?

Multimodal spectroscopy is critical:

  • 1H NMR identifies substituent environments (e.g., methyl groups at δ 2.12–2.37 ppm, ester ethyl groups at δ 1.18–1.32 ppm) .
  • ESI-MS confirms molecular weight (e.g., m/z 328–450 [M+1]) .
  • IR validates functional groups (e.g., carbonyl stretches at 1701–1731 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrrolo-pyridine synthesis?

Key factors include:

  • Solvent selection : Dichlorobenzene enables high-temperature cyclization (378 K) with AlCl₃ catalysis, achieving 73% yield .
  • Stoichiometry : Excess acyl chloride (1.5–2 eq.) drives coupling reactions to completion .
  • Temperature control : Reflux in EtOH with NaOH (2M) hydrolyzes esters to carboxylic acids efficiently .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

Ambiguities in NMR (e.g., unresolved substituent configurations) require complementary methods:

  • X-ray crystallography resolves absolute stereochemistry, as demonstrated for methyl 4-methyl-2-oxo-tetrahydroquinoline derivatives .
  • GC-MS cross-validates purity and molecular fragmentation patterns .

Q. What strategies mitigate variability in biological activity across structurally similar analogs?

  • Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .
  • SAR studies : Systematic variation of substituents (e.g., 4-fluorophenyl vs. 3-fluoro-2-iodophenyl) identifies pharmacophoric motifs .

Q. How do solid-state interactions (e.g., hydrogen bonding) influence physicochemical properties?

Crystal packing via C–H⋯π interactions and intermolecular hydrogen bonds (e.g., in centrosymmetric dimers) affects solubility and melting points. These interactions are critical for formulation stability .

Data Analysis & Methodological Challenges

Q. What analytical workflows validate synthetic intermediates with limited characterization data?

For unstable intermediates (e.g., acylated products):

  • Prioritize ESI-MS for rapid molecular weight confirmation.
  • Use preparative TLC for small-scale isolation before biological testing .

Q. How can researchers reconcile low yields in multi-step syntheses?

  • Stepwise optimization : Isolate high-yielding steps (e.g., 73% cyclization ) before tackling low-yield couplings (e.g., 23% ).
  • Green chemistry approaches : Ionic liquids (e.g., [bmim][BF₄]) improve atom economy in pyrazolo-pyrimidine syntheses .

Q. What computational tools complement experimental data for pyrrolo-pyridine derivatives?

  • DFT calculations predict electronic properties (e.g., HOMO/LUMO levels) for optoelectronic applications.
  • Molecular docking screens analogs against target proteins (e.g., kinase inhibitors) to prioritize synthesis .

Tables

Q. Table 1. Representative Yields and Characterization Data

SubstituentYield (%)Key Spectral Data (1H NMR)Reference
4-(Isoquinoline-8-carbonyl)45δ 12.52 (s, 1H, NH), 7.50–7.57 (m, 1H)
4-(5-Methoxyisoquinoline)40δ 3.71 (s, 2H), 2.12 (s, 3H)
4-(3-Fluoro-2-iodophenyl)23δ 4.27 (q, 2H, J=7.2 Hz, OCH₂CH₃)

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationExampleReference
X-rayAbsolute configuration determinationCentrosymmetric dimer visualization
ESI-MSMolecular ion validationm/z 450.2 [M+1] for pyrazole analogs
HPLCPurity assessment (>98%)98.60% purity for carboxylic acid

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